

# 3-Methoxy-4-(methylthio)benzenamine: Technical Monograph & Application Guide

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## Compound of Interest

Compound Name:	3-Methoxy-4-(methylsulfanyl)aniline
CAS No.:	19284-92-5
Cat. No.:	B2998988

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## PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL PROFILE

Compound Name: 3-Methoxy-4-(methylthio)benzenamine CAS Registry Number: 19284-92-5  
PubChem CID: 12809653 (Derived from CAS association) Synonyms: **3-Methoxy-4-(methylsulfanyl)aniline**; 4-Amino-2-methoxythioanisole; 3-Methoxy-4-methylmercaptoaniline.

### 1.1 Structural Characterization

This compound features an aniline core substituted with a methoxy group at the meta-position (C3) and a methylthio (thiomethyl) group at the para-position (C4).[1] This specific substitution pattern is electronically unique:

- Methoxy Group (-OCH<sub>3</sub>): Electron-donating (Inductive: -I, Resonance: +M).[1] Increases electron density at the ortho and para positions relative to itself.[1]
- Methylthio Group (-SCH<sub>3</sub>): Electron-donating (+M) but less electronegative than oxygen.[1] It enhances lipophilicity and offers a "soft" nucleophilic center, though in the aniline context, it

primarily acts as a lipophilic anchor.[1]

Property	Value	biological Relevance
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NOS	Core scaffold for fragment-based drug design.
Molecular Weight	169.24 g/mol	Ideal for "Rule of 5" compliant fragments (<300 Da).[1]
LogP (Predicted)	~1.8 - 2.1	Moderate lipophilicity; good membrane permeability.[1]
pKa (Conjugate Acid)	~4.5 - 5.0	Less basic than unsubstituted aniline due to SMe/OMe interplay.[1]
H-Bond Donors/Acceptors	1 / 3	Balanced profile for kinase hinge binding.

## PART 2: SYNTHETIC ROUTES & PROCESS CHEMISTRY

The synthesis of 3-Methoxy-4-(methylthio)benzenamine is a classic example of manipulating aromatic substitution patterns to achieve regioselectivity. The most robust industrial route avoids direct thiolation of the aniline (which is prone to oxidation) and instead utilizes a nucleophilic aromatic substitution (

) on a nitro-precursor followed by reduction.[1]

### 2.1 Retrosynthetic Analysis

- Target: 3-Methoxy-4-(methylthio)aniline
- Precursor: 3-Methoxy-4-(methylthio)nitrobenzene
- Starting Material: 2-Chloro-5-nitroanisole (or 2-Fluoro-5-nitroanisole)

### 2.2 Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (

)

- Reagents: 2-Chloro-5-nitroanisole (CAS 6348-57-8), Sodium Thiomethoxide (NaSMe), DMF.  
[1]
- Mechanism: The nitro group at C5 (relative to anisole) activates the C2-chlorine for displacement.[1] The methoxy group at C1 directs, but the strong electron-withdrawing nature of the nitro group is the driving force.[1] Note: In the final product numbering, the amine is C1, making the methoxy C3 and thioether C4.[1]

Protocol:

- Charge a reaction vessel with 2-Chloro-5-nitroanisole (1.0 eq) and anhydrous DMF (5-10 volumes).
- Cool to 0°C under nitrogen atmosphere.
- Add Sodium Thiomethoxide (1.1 eq) portion-wise to control exotherm.
- Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
  - Process Check: Monitor by TLC/HPLC for disappearance of starting chloride.[1]
- Quench: Pour into ice-water. The product, 3-Methoxy-4-(methylthio)nitrobenzene, typically precipitates as a yellow solid.[1]
- Isolation: Filter, wash with water, and dry.[1][2] Yields are typically >85%.[1]

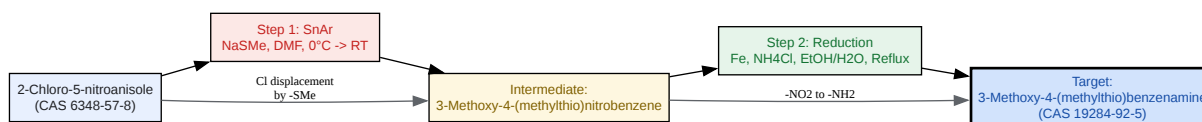
Step 2: Chemoselective Nitro Reduction

- Reagents: Iron powder (Fe), Ammonium Chloride (NH<sub>4</sub>Cl), Ethanol/Water.[1][3]
- Rationale: Avoids poisoning catalytic hydrogenation catalysts (Pd/C) with the sulfur moiety.[1] Fe/NH<sub>4</sub>Cl is mild and selective.[1]

Protocol:

- Suspend 3-Methoxy-4-(methylthio)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).

- Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
- Heat to reflux (approx. 70-80°C) for 2–4 hours.
- Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
- Concentrate the filtrate.[1] Extract the residue with Ethyl Acetate.[1][3]
- Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
- Final Product: Off-white to light brown solid.



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Caption: Two-step synthesis route from commercial 2-Chloro-5-nitroanisole involving thiolation and nitro-reduction.

## PART 3: MEDICINAL CHEMISTRY APPLICATIONS

This aniline derivative serves as a specialized "Tail" moiety in the design of Tyrosine Kinase Inhibitors (TKIs).[1]

### 3.1 Pharmacophore Role

- EGFR Inhibition: The 3-methoxy-4-methylthio motif is a bioisostere for the 3-methoxy-4-bromo or 3-methoxy-4-chloro anilines found in early EGFR inhibitors (e.g., Vandetanib analogs).
- Metabolic Stability: The methylthio group (-SMe) can be metabolically oxidized to sulfoxide (-S(=O)Me) and sulfone (-SO<sub>2</sub>Me).[1] Drug designers often use this to tune the half-life (

) of the molecule.[1] The sulfoxide metabolite often retains potency while altering solubility.[1]

- Lipophilic Interaction: The -SMe group sits in the hydrophobic pocket of the ATP-binding site (e.g., the "gatekeeper" region), providing van der Waals interactions superior to a methoxy group.[1]

## 3.2 Key Reaction Pathways in Drug Synthesis

The free amine (-NH<sub>2</sub>) at position 1 is the handle for coupling to kinase scaffolds (e.g., Quinazolines, Pyrimidines).[1]

- Amide Coupling: Reaction with acryloyl chloride to form Acrylamides (Michael Acceptors) for covalent inhibitors (similar to Osimertinib).[1]
- Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with heteroaryl halides to form biaryl amines.
- Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.g., Sorafenib analogs).[1]

## PART 4: ANALYTICAL CHARACTERIZATION

To validate the identity of the synthesized compound, the following spectroscopic data is expected:

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - 6.8–7.0 (m, 1H, Ar-H at C5).[1]
  - 6.2–6.4 (m, 2H, Ar-H at C2, C6).[1]
  - 5.0–5.2 (s, 2H, -NH<sub>2</sub>, broad exchangeable).[1]
  - 3.75 (s, 3H, -OCH<sub>3</sub>).[1]
  - 2.30 (s, 3H, -SCH<sub>3</sub>).[1]
- Mass Spectrometry (ESI+):
  - Calculated

[1]

- Observed

[1]

- Appearance:
  - White to pale yellow crystalline solid.[1]
  - Melting Point: ~55–60°C (Check specific batch CoA).

## PART 5: SAFETY & HANDLING (EHS)

Hazard Class: Irritant / Potential Sensitizer.[1]

- H302: Harmful if swallowed.[1]
- H315/H319: Causes skin and serious eye irritation.[1]
- Thiols/Sulfides: While the methylthio ether is less odorous than free thiols, process streams (Step 1) may release methanethiol (MeSH) if acidified.[1] Use bleach scrubbers for Step 1 waste.[1]

Storage:

- Store under inert atmosphere (Argon/Nitrogen).[1]
- Refrigerate (2–8°C) to prevent oxidation of the thioether to sulfoxide.[1]
- Protect from light.[1]

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 19284-92-5. Retrieved from [\[Link\]](#)[1]

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## Sources

- 1. [CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)
- 3. [2-Chloro-5-aminophenol synthesis - chemicalbook \[chemicalbook.com\]](#)
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